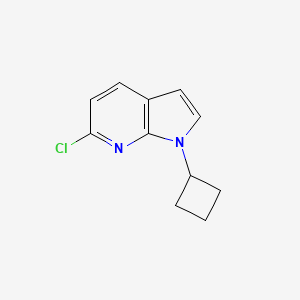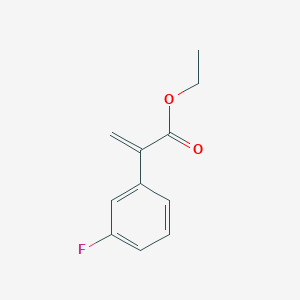![molecular formula C15H11F3N2O B13678795 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor . This reaction is often carried out under mild conditions and can be catalyzed by transition metals or through metal-free oxidation and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of micro-flow technology has been reported to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation can be used to introduce functional groups onto the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve mild temperatures and pressures to maintain the integrity of the imidazo[1,2-a]pyridine core .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated imidazo[1,2-a]pyridine derivatives .
科学研究应用
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism by which 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, some derivatives have been shown to inhibit the MARK4 protein, which plays a role in cancer cell proliferation .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridinones: These compounds share a similar core structure but differ in the presence of a carbonyl group at the 2-position.
Imidazo[1,2-a]pyrazines: These compounds have a nitrogen atom in place of the carbon at the 3-position of the pyridine ring.
Uniqueness
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability. This makes it a valuable scaffold for the development of new therapeutic agents .
属性
分子式 |
C15H11F3N2O |
|---|---|
分子量 |
292.26 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-13-7-3-2-5-10(13)12-9-20-8-4-6-11(14(20)19-12)15(16,17)18/h2-9H,1H3 |
InChI 键 |
JWQNIFMIQDSSJJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)




![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)

![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)



